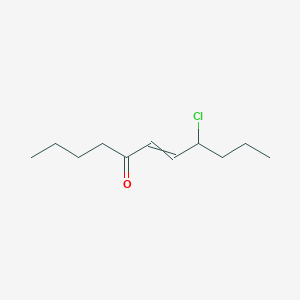
8-Chloroundec-6-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroundec-6-en-5-one is an organic compound with the molecular formula C11H19ClO It is a chlorinated derivative of undecenone, characterized by the presence of a chlorine atom at the 8th position of the undec-6-en-5-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroundec-6-en-5-one typically involves the chlorination of undec-6-en-5-one. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where undec-6-en-5-one is treated with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds with the substitution of the hydrogen atom at the 8th position by a chlorine atom, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloroundec-6-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
8-Chloroundec-6-en-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-Chloroundec-6-en-5-one involves its interaction with specific molecular targets The chlorine atom in the compound enhances its reactivity, allowing it to participate in various chemical reactions In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromoundec-6-en-5-one: Similar structure but with a bromine atom instead of chlorine.
8-Iodoundec-6-en-5-one: Contains an iodine atom at the 8th position.
Undec-6-en-5-one: The parent compound without any halogen substitution.
Uniqueness
8-Chloroundec-6-en-5-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom increases the compound’s reactivity, making it suitable for various chemical transformations. Additionally, the compound’s potential biological activity sets it apart from its non-halogenated counterparts.
Propriétés
Numéro CAS |
90147-06-1 |
|---|---|
Formule moléculaire |
C11H19ClO |
Poids moléculaire |
202.72 g/mol |
Nom IUPAC |
8-chloroundec-6-en-5-one |
InChI |
InChI=1S/C11H19ClO/c1-3-5-7-11(13)9-8-10(12)6-4-2/h8-10H,3-7H2,1-2H3 |
Clé InChI |
BHYJZSJCUXUYLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C=CC(CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



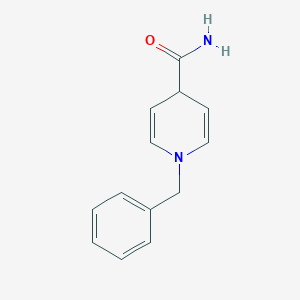
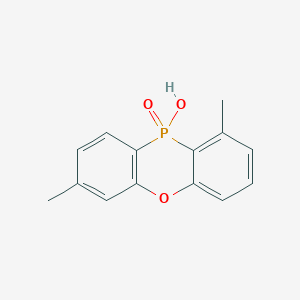

![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
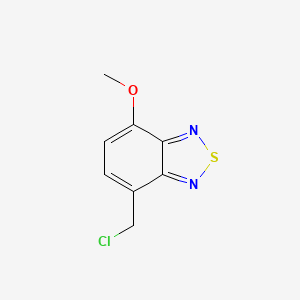
![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
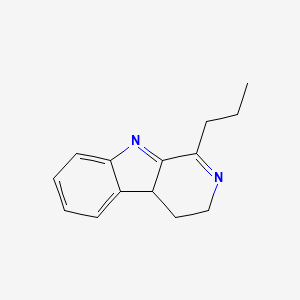
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)

